For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of NU2058
This guide provides a comprehensive overview of the core mechanism of action of NU2058 (O6-(Cyclohexylmethyl)guanine), a competitive inhibitor of cyclin-dependent kinases (CDKs). It is intended for an audience with a technical background in molecular biology, pharmacology, and drug development.
Core Mechanism of Action: Competitive Inhibition of CDKs
NU2058 is a potent, guanine-based inhibitor that primarily targets Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. Its mechanism of action is competitive inhibition with respect to ATP[1]. NU2058 binds to the ATP-binding pocket of these kinases, preventing the binding of ATP and subsequent phosphorylation of target substrates, which are crucial for cell cycle progression[1][4].
The binding orientation of NU2058 within the ATP pocket differs from other purine-based inhibitors like olomoucine (B1683950) and roscovotine[1]. This unique binding mode is a result of a structure-based drug design program aimed at developing more potent and selective CDK inhibitors[1][4]. The interaction involves the formation of hydrogen bonds between NU2058 and the backbone atoms of amino acid residues in the hinge region of the CDK2 active site, specifically with Leu 83 and Glu 81[4][5].
Signaling Pathway of NU2058-mediated CDK Inhibition
The following diagram illustrates the signaling pathway affected by NU2058. Under normal conditions, the Cyclin E/CDK2 and Cyclin A/CDK2 complexes phosphorylate the Retinoblastoma protein (pRb). This phosphorylation event leads to the release of the E2F transcription factor, which then activates the transcription of genes required for the S phase of the cell cycle. By inhibiting CDK2, NU2058 prevents the phosphorylation of pRb, keeping it in its active, hypophosphorylated state. This retains E2F in an inactive complex with pRb, thereby arresting the cell cycle in the G1 phase.
Quantitative Data
The inhibitory activity of NU2058 against various kinases and its effect on cell growth have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: Kinase Inhibition Data
| Target | Parameter | Value (μM) | Reference |
| CDK1 | IC50 | 26 | [1][2][3] |
| CDK1 | Ki | 5 | |
| CDK2 | IC50 | 17 | [1][2][3][6] |
| CDK2 | Ki | 12 | [1] |
| DNA topoisomerase II | IC50 | 300 |
Table 2: Cellular Growth Inhibition (GI50)
| Cell Line | Cancer Type | GI50 (μM) | Reference |
| LNCaP | Androgen-sensitive Prostate Cancer | 15 | [7] |
| LNCaP-cdxR | Casodex-resistant Prostate Cancer | ~10-17 | [6][7] |
| PC3 | Androgen-independent Prostate Cancer | 38 | [7] |
| CWR22Rv1 | Androgen-independent Prostate Cancer | 46 | [7] |
| Human Tumor Cells (mean) | Various | 13 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to characterize the mechanism of action of NU2058.
Kinase Inhibition Assay (Isolated Enzyme Assay)
This protocol is a generalized representation based on typical kinase assay methodologies.
Objective: To determine the IC50 and Ki values of NU2058 against CDK1 and CDK2.
Materials:
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Recombinant active CDK1/Cyclin B and CDK2/Cyclin A or E
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Histone H1 as a substrate
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[γ-32P]ATP
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NU2058 at various concentrations
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Kinase reaction buffer
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Phosphocellulose paper
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Scintillation counter
Workflow Diagram:
Procedure:
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A reaction mixture is prepared containing the kinase, substrate (e.g., Histone H1), and varying concentrations of NU2058 in a kinase reaction buffer.
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The reaction is initiated by the addition of [γ-32P]ATP.
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The mixture is incubated for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
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The reaction is terminated by spotting the mixture onto phosphocellulose paper.
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The paper is washed multiple times to remove unincorporated [γ-32P]ATP.
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The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
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IC50 values are determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
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Ki values are determined from the IC50 values using the Cheng-Prusoff equation, requiring experiments to be performed at different ATP concentrations to confirm the competitive inhibition mechanism.
Cell-Based Assays
Objective: To evaluate the effects of NU2058 on cell proliferation, cell cycle distribution, and protein expression/phosphorylation in cancer cell lines.
Protocols:
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Cell Growth Inhibition Assay (e.g., Sulforhodamine B Assay):
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Cells are seeded in 96-well plates and allowed to attach overnight.
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The cells are treated with a range of NU2058 concentrations for a specified duration (e.g., 48-72 hours).
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After treatment, the cells are fixed, and the total protein content is stained with Sulforhodamine B.
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The absorbance is measured, and the GI50 (the concentration required to inhibit cell growth by 50%) is calculated.
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Cell Cycle Analysis by Flow Cytometry:
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Cells are treated with NU2058 for a defined period (e.g., 24 hours).
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Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
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The DNA content of individual cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.
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Western Blotting for Protein Analysis:
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Cells are treated with NU2058.
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Cell lysates are prepared, and protein concentrations are determined.
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Proteins are separated by SDS-PAGE and transferred to a membrane.
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The membrane is probed with primary antibodies specific for proteins of interest (e.g., phospho-pRb, total pRb, p27Kip1, CDK2) and then with secondary antibodies.
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Protein bands are visualized and quantified to assess changes in protein levels and phosphorylation status. In LNCaP cells, treatment with NU2058 leads to an increase in p27 levels and a decrease in pRb phosphorylation[6][7].
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CDK-Independent Mechanisms of Action
While the primary mechanism of action of NU2058 is through CDK inhibition, some of its effects, particularly in combination with other anticancer agents, appear to be independent of this activity[3][6].
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Potentiation of Cytotoxicity: NU2058 has been shown to potentiate the cytotoxicity of the DNA-damaging agent melphalan[6].
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Alteration of Drug Transport: Studies have indicated that NU2058 can alter the transport of cisplatin, leading to an increase in platinum-DNA adducts and sensitizing cells to cisplatin-induced DNA damage[6]. The precise mechanism for this effect is not fully elucidated but is independent of CDK2 inhibition[3][6].
Logical Relationship Diagram for CDK-Independent Effects
Structure and Clinical Development
NU2058, with the chemical name O6-(Cyclohexylmethyl)guanine, served as a lead compound in the development of more potent and selective CDK inhibitors, such as NU6102[1][8]. While NU2058 itself has been a valuable research tool, the focus in clinical development has shifted towards its more potent derivatives and other CDK inhibitors[8][9]. As of late 2025, there are no active clinical trials specifically for NU2058 listed on major clinical trial registries. The broader class of CDK inhibitors, however, remains an active area of investigation in oncology[9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Therapeutic potential of CDK inhibitor NU2058 in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
